molecular formula C9H12N2O2S B8452131 4,5-Dihydro-6-thia-1,7a-diazaindene-2-carboxylic acid ethylester

4,5-Dihydro-6-thia-1,7a-diazaindene-2-carboxylic acid ethylester

Cat. No. B8452131
M. Wt: 212.27 g/mol
InChI Key: MTPPMSVRBRLEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-6-thia-1,7a-diazaindene-2-carboxylic acid ethylester is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dihydro-6-thia-1,7a-diazaindene-2-carboxylic acid ethylester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydro-6-thia-1,7a-diazaindene-2-carboxylic acid ethylester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 5,7-dihydro-4H-pyrazolo[1,5-c][1,3]thiazine-2-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-2-13-9(12)8-5-7-3-4-14-6-11(7)10-8/h5H,2-4,6H2,1H3

InChI Key

MTPPMSVRBRLEQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CSCCC2=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Freshly activated Zn dust (21.4 g) was added rapidly with 0.5 mol/L phosphate buffer (pH 6.5, 112 mL) to the THF (76 mL) and acetonitrile (36 mL) solution of crude (5R)-6-[acetoxy-(4,5-dihydro-6-thia-1,7a-diazainden-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester. The reaction vessel was covered with foil to exclude light. The reaction mixture was vigorously stirred for 1.5 h at room temperature. The reaction solution was cooled at 0° C., and then the pH was adjusted to 8.0. Ethyl acetate (56 mL) was added to the mixture and filtered through a pad of Celite. The pad was washed with water (150 mL). The aqueous layer was separated and then the organic layer was extracted with 0.5 mol/L phosphate buffer (pH 6.5, 2×30 mL). The combined aqueous layers were cooled at 0° C., and then the pH was adjusted to 8.0. The mixture was concentrated to 236 g, and then applied to Diaion HP-21 resin (480 mL, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water (960 mL) and then acetonitrile aqueous solution (5%; 960 mL, 10%; 960 mL, 20%; 960 mL). The combined active fractions were concentrated under high vacuum at 35° C. and lyophilized to give the titled compound as a yellow amorphous solid (1.28 g, 40.5%, pH 7.45).
Quantity
112 mL
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
(5R)-6-[acetoxy-(4,5-dihydro-6-thia-1,7a-diazainden-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step Two
Yield
40.5%

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